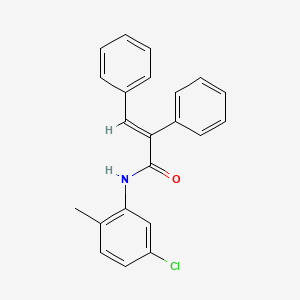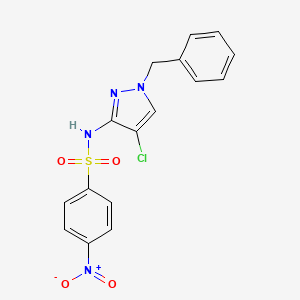![molecular formula C25H21BrN4O5S B10950825 4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10950825.png)
4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxy-pyrimidinyl group, and a sulfonyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 4-bromophenol. This is followed by the reaction with formaldehyde to produce 4-(bromophenoxy)methyl intermediate.
Coupling with Methoxy-Pyrimidinyl Group: The intermediate is then reacted with 6-methoxy-4-pyrimidinylamine under suitable conditions to introduce the methoxy-pyrimidinyl group.
Sulfonylation: The resulting compound is further reacted with sulfonyl chloride to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-CHLOROPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
- 4-[(4-FLUOROPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
- 4-[(4-IODOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
Uniqueness
The uniqueness of 4-[(4-BROMOPHENOXY)METHYL]-N-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE lies in its bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C25H21BrN4O5S |
|---|---|
Molecular Weight |
569.4 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C25H21BrN4O5S/c1-34-24-14-23(27-16-28-24)30-36(32,33)22-12-8-20(9-13-22)29-25(31)18-4-2-17(3-5-18)15-35-21-10-6-19(26)7-11-21/h2-14,16H,15H2,1H3,(H,29,31)(H,27,28,30) |
InChI Key |
UBEISHBREAXNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10950745.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10950752.png)
![3-cyclopropyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10950756.png)

![(5Z)-3-butyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950772.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B10950778.png)
![13-(difluoromethyl)-4-[(3-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950779.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B10950792.png)
![Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B10950793.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10950799.png)
![N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide](/img/structure/B10950807.png)
![N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10950818.png)
![2-({[(2-Phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B10950843.png)
